molecular formula C10H14FN B072657 1-(4-Fluorophenyl)-2-methyl-2-propylamine CAS No. 1200-27-7

1-(4-Fluorophenyl)-2-methyl-2-propylamine

Cat. No. B072657
CAS RN: 1200-27-7
M. Wt: 167.22 g/mol
InChI Key: JITFIYFVPMQJOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Fluorophenyl)-2-methyl-2-propylamine involves several chemical strategies, including one-pot synthesis methods and specific reactions like nitro reductive cyclization, which are crucial for introducing specific functional groups and achieving desired structural configurations. These methods emphasize efficiency and selectivity, enabling the synthesis of complex molecules with high precision (Kumar et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of compounds closely related to 1-(4-Fluorophenyl)-2-methyl-2-propylamine reveals intricate details about their crystalline structures and intermolecular interactions. For instance, single-crystal X-ray diffraction techniques have been employed to determine the orthorhombic space group of certain derivatives, highlighting the importance of molecular geometry and hydrogen bonding in stabilizing the crystal structure (Sapnakumari et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-Fluorophenyl)-2-methyl-2-propylamine derivatives is influenced by their structural features, which enable various chemical transformations. These reactions include nucleophilic substitutions and the formation of intermediate compounds through specific reductive amination processes. Such transformations are essential for the synthesis of new compounds with potential biological activities (Toske et al., 2017).

Scientific Research Applications

  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid

  • (S)-(-)-1-(4-Fluorophenyl)ethylamine

    • Application : This compound is used in organic synthesis. It acts as a ligand and forms a coordination complex, diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II) by reacting with palladium(II) acetate .
    • Methods of Application : The compound is mixed with palladium(II) acetate to form the coordination complex .
    • Results or Outcomes : The resulting coordination complex can be used in further reactions. The compound is reported to have an enantiomeric excess of ≥98.5% .
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

    • Application : This compound shows potential as an ERα inhibitor .
    • Methods of Application : The compound was synthesized from a fluorinated pyrazoline via oxidative aromatization .
    • Results or Outcomes : The binding affinity of this compound to ERα is close to that of 4-OHT, a native ligand .
  • Indole Derivatives

    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed and the specific biological activity being targeted .
    • Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • 1-(4-Fluorophenyl)piperazine

    • Application : 1-(4-Fluorophenyl)piperazine was used in the synthesis of N,N-disubstituted piperazine. It is a major metabolite of niaparazine, a sedative, a hypnotic drug .
    • Methods of Application : The compound is used in the synthesis of N,N-disubstituted piperazine .
    • Results or Outcomes : The resulting N,N-disubstituted piperazine can be used in further reactions .
  • (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (FCH)

    • Application : This study focuses on the synthesis, crystal growth and extensive characterization of a fluorinated chalcone .
    • Methods of Application : The compound was synthesized and characterized by scanning electron microscopy (SEM), infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), 1 H-, 13 C- and 19 F-nuclear magnetic resonance (NMR) .
    • Results or Outcomes : The resulting fluorinated chalcone can be used in further reactions .
  • Indole Derivatives

    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed and the specific biological activity being targeted .
    • Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • 1-(4-Fluorophenyl)piperazine

    • Application : 1-(4-Fluorophenyl)piperazine was used in the synthesis of N,N-disubstituted piperazine. It is a major metabolite of niaparazine, a sedative, a hypnotic drug .
    • Methods of Application : The compound is used in the synthesis of N,N-disubstituted piperazine .
    • Results or Outcomes : The resulting N,N-disubstituted piperazine can be used in further reactions .
  • (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (FCH)

    • Application : This study focuses on the synthesis, crystal growth and extensive characterization of a fluorinated chalcone .
    • Methods of Application : The compound was synthesized and characterized by scanning electron microscopy (SEM), infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), 1 H-, 13 C- and 19 F-nuclear magnetic resonance (NMR) .
    • Results or Outcomes : The resulting fluorinated chalcone can be used in further reactions .

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. Information on safe handling and disposal would also be provided .

Future Directions

This could involve potential applications for the compound, or suggestions for further studies to better understand its properties or improve its synthesis .

properties

IUPAC Name

1-(4-fluorophenyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITFIYFVPMQJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333787
Record name 1-(4-fluorophenyl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-methyl-2-propylamine

CAS RN

1200-27-7
Record name 1-(4-fluorophenyl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl)-2-methyl-2-aminopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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